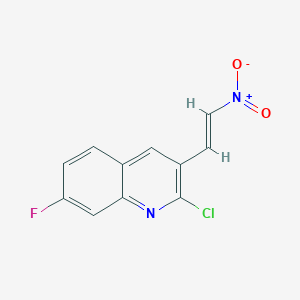

E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-7-fluoroquinoline with nitroethylene under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Scientific Research Applications

E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:

E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline: This compound has additional methyl groups, which may affect its chemical properties and biological activities.

This compound: This is the same compound but may have different isomers or purity levels.

Biological Activity

E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is C10H6ClFN2O2, with a molecular weight of approximately 248.63 g/mol .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The presence of halogen (chloro and fluoro) and nitro groups in its structure enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth. Research has indicated that compounds with similar substitutions often demonstrate enhanced biological activity against various pathogens .

Anticancer Activity

This compound has also been evaluated for its anticancer properties . Studies have shown that quinoline derivatives can affect cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth. The mechanism of action may involve modulation of signaling pathways critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that the combination of chloro and fluoro groups, along with the nitrovinyl substituent, contributes significantly to its biological efficacy. The presence of these functional groups enhances the compound's ability to interact with biological molecules, thereby increasing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, we can compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-7-methoxyquinoline | Chloro at position 2, methoxy at position 7 | Lacks the fluoro and nitrovinyl groups |

| 7-Fluoroquinoline | Fluoro at position 7 | No chloro or nitrovinyl substituents |

| 3-(2-Nitrovinyl)quinoline | Nitrovinyl at position 3 | No chloro or fluoro substituents |

| 2-Chloro-3-(2-nitrovinyl)quinoline | Chloro at position 2, nitrovinyl at position 3 | Lacks fluoro substitution |

Uniqueness : The distinct combination of both chloro and fluoro groups along with a nitrovinyl substituent on the quinoline ring contributes to the unique chemical reactivity and potential biological activity compared to its analogs .

Study on Anticancer Activity

A study focusing on quinoline derivatives demonstrated that compounds with halogen substitutions exhibited potent anticancer activity against various cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). This compound showed promising results in inhibiting cell proliferation in these models .

Antimicrobial Evaluation

In vitro tests have been conducted to assess the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibitory effects, suggesting that this compound could serve as a lead candidate for developing new antimicrobial agents .

Properties

Molecular Formula |

C11H6ClFN2O2 |

|---|---|

Molecular Weight |

252.63 g/mol |

IUPAC Name |

2-chloro-7-fluoro-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C11H6ClFN2O2/c12-11-8(3-4-15(16)17)5-7-1-2-9(13)6-10(7)14-11/h1-6H/b4-3+ |

InChI Key |

ONDQXDRYUYDXIA-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)F |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.